molecular formula C15H16N6O2 B2417848 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one CAS No. 1903439-06-4

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2417848
CAS RN: 1903439-06-4
M. Wt: 312.333
InChI Key: UTZWVFHKXHZRNT-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups including a phenyl group, a 1H-1,2,3-triazol-1-yl group, an azetidine-1-carbonyl group, and an imidazolidin-2-one group . These groups are common in many organic compounds and are often involved in various chemical reactions.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The presence of certain functional groups can often be inferred from these spectra.


Chemical Reactions Analysis

The chemical reactions that a compound undergoes depend on its functional groups. For example, the 1H-1,2,3-triazol-1-yl group can participate in reactions with electrophiles, while the azetidine ring can undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as its melting point, solubility, and stability can be determined experimentally. These properties are influenced by factors such as the compound’s functional groups and molecular structure .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structures in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive scaffolds for designing novel pharmaceutical agents. Several medicinal compounds containing a 1,2,3-triazole core have already made their mark in the market. For instance:

Fluorescent Imaging and Materials Science

Fluorescent 1,2,3-triazoles act as valuable probes for cellular imaging. Their unique photophysical properties make them suitable for visualizing biological processes. Additionally, these compounds contribute to the development of advanced materials with specific optical properties .

Mechanism of Action

Target of Action

The primary target of this compound is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes such as respiration, fluid secretion, and the transport of carbon dioxide and bicarbonate.

Mode of Action

The compound interacts with the Carbonic Anhydrase-II enzyme by direct binding with the active site residues . This interaction results in the inhibition of the enzyme, thereby affecting its function.

Pharmacokinetics

It’s worth noting that the presence of the 1h-1,2,3-triazole moiety in the compound can potentially improve its pharmacokinetic properties . This moiety is known to form hydrogen bonds with different targets, which can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the compound’s action is the inhibition of the Carbonic Anhydrase-II enzyme . This can lead to changes in the body’s pH balance and potentially affect various physiological processes.

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, if a compound shows promising biological activity, it may be studied further as a potential drug .

properties

IUPAC Name

1-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c22-14-16-6-7-20(14)15(23)19-8-12(9-19)21-10-13(17-18-21)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZWVFHKXHZRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one

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